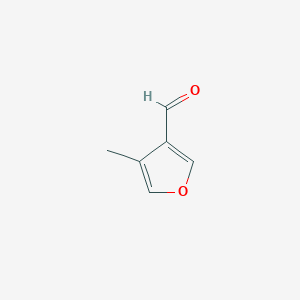

4-Methylfuran-3-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

107658-19-5 |

|---|---|

Molecular Formula |

C6H6O2 |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

4-methylfuran-3-carbaldehyde |

InChI |

InChI=1S/C6H6O2/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 |

InChI Key |

XVLTWSMCDADDAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC=C1C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylfuran 3 Carbaldehyde and Its Analogs

Retrosynthetic Analysis Approaches for 4-Methylfuran-3-carbaldehyde

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the formyl group, suggesting a formylation reaction of a 4-methylfuran precursor. Another key disconnection involves the furan (B31954) ring itself, pointing towards cyclization strategies from acyclic precursors.

One common retrosynthetic approach considers 4-methylfuran-3-carboxylic acid as a key intermediate. psu.edu This acid can be conceptually disconnected to reveal simpler starting materials. The synthesis of the corresponding methyl ester, methyl 4-methylfuran-3-carboxylate, has been achieved from aconic acid. psu.edu Subsequent hydrolysis of the ester yields the target carboxylic acid. psu.edu The carboxylic acid can then be converted to the aldehyde, for instance, through reduction or other functional group transformations.

Another retrosynthetic pathway might involve the direct formylation of 3-methylfuran (B129892). However, the regioselectivity of electrophilic substitution on 3-substituted furans can be complex, often leading to a mixture of products at the C2 and C5 positions. Therefore, strategies that control regioselectivity are crucial.

Direct Formylation Strategies on Methylfurans

Direct formylation of methyl-substituted furans is a common and efficient method for introducing a formyl group. Several established name reactions and catalyzed processes are employed for this purpose.

Vilsmeier-Haack Formylation Pathways

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). ijpcbs.comwikipedia.orgchemistrysteps.com This electrophilic species then attacks the electron-rich furan ring. organic-chemistry.orgchemistrysteps.com

For methylfurans, the position of formylation is directed by the activating effect of the methyl group. In the case of 2-methylfuran (B129897), formylation predominantly occurs at the C5 position. ufpr.br For the synthesis of this compound, a suitable starting material would be 3-methylfuran. However, direct formylation of 3-methylfuran can lead to a mixture of 2- and 5-formylated products, necessitating careful control of reaction conditions or the use of directing groups to achieve the desired regioselectivity for the 3-carbaldehyde. The Vilsmeier-Haack reaction is generally effective for substrates that are significantly more activated than benzene (B151609), such as phenols, anilines, and furans. wikipedia.org

Metalation-Directed Formylation

Metalation-directed formylation offers a powerful strategy for achieving high regioselectivity in the synthesis of substituted furan aldehydes. This method involves the deprotonation of the furan ring at a specific position using a strong base, typically an organolithium reagent, followed by quenching the resulting organometallic species with a formylating agent like DMF.

The regioselectivity of the metalation is often controlled by the presence of a directing group or by the inherent acidity of the furan protons. For instance, the deprotonation of furan itself can be achieved using lithium magnesates, followed by trapping with an electrophile. researchgate.net While direct formylation of 2-methylfuran can be challenging to control, metalation strategies can provide a route to specific isomers. ufpr.brresearchgate.net For the synthesis of this compound, a directed metalation approach on a suitably substituted furan precursor could be a viable strategy to introduce the formyl group at the desired C3 position.

Palladium-Catalyzed Formylation Approaches

Palladium-catalyzed reactions have emerged as versatile tools for the synthesis of aldehydes. These methods often involve the carbonylation of aryl or heteroaryl halides or triflates with carbon monoxide and a hydrogen source. researchgate.netnih.gov

One approach involves the palladium-catalyzed formylation of aryl halides using synthesis gas (a mixture of carbon monoxide and hydrogen). nih.gov This methodology has been extensively studied and applied in industrial settings. nih.gov Another variation utilizes formic acid as a convenient and environmentally friendly source of carbon monoxide. organic-chemistry.org This method has been successfully applied to the formylation of aryl iodides. organic-chemistry.org

For the synthesis of this compound, a palladium-catalyzed formylation could be envisioned starting from a 3-halo-4-methylfuran derivative. The choice of catalyst, ligand, and reaction conditions would be critical to achieve high yields and selectivity. nih.govrsc.org

Oxidation-Based Synthesis from Precursor Alcohols

An alternative to direct formylation is the oxidation of a precursor alcohol. This two-step approach involves first introducing a hydroxymethyl group onto the furan ring, followed by its oxidation to the corresponding aldehyde.

Selective Oxidation of 4-Methylfuran-3-methanol

The selective oxidation of 4-methylfuran-3-methanol to this compound is a key transformation. (2-Methylfuran-3-yl)methanol is a known compound that can serve as a precursor. cymitquimica.com Various oxidizing agents can be employed for this purpose.

A common and effective reagent for the oxidation of primary alcohols to aldehydes is pyridinium (B92312) chlorochromate (PCC). sigmaaldrich.com This reagent is known to provide good yields of aldehydes without significant over-oxidation to the carboxylic acid. The oxidation of furan-3-methanol to furan-3-carbaldehyde using PCC has been reported. sigmaaldrich.com Similarly, barium manganate (B1198562) has been used for the oxidation of (4-methylfuran-2-yl)methanol (B3382550) to 4-methylfuran-2-carbaldehyde (B2783036). chemicalbook.com These methods could be adapted for the synthesis of this compound from its corresponding alcohol precursor.

| Starting Material | Reagent(s) | Product | Reference |

| Electron-rich arenes | DMF, POCl₃ | Formylated arenes | organic-chemistry.org |

| Aryl halides | CO, H₂, Pd catalyst | Aryl aldehydes | nih.gov |

| Aryl iodides | HCOOH, Pd(OAc)₂, PPh₃, I₂ | Aromatic aldehydes | organic-chemistry.org |

| Furan-3-methanol | Pyridinium chlorochromate | Furan-3-carbaldehyde | sigmaaldrich.com |

| (4-Methylfuran-2-yl)methanol | Barium manganate | 4-Methylfuran-2-carbaldehyde | chemicalbook.com |

| Aconic acid | 1. Diazomethane 2. Di-isobutylaluminium hydride 3. KOH | 4-Methylfuran-3-carboxylic acid | psu.edu |

Catalytic Systems for Oxidative Pathways

The synthesis of furanic aldehydes, including analogs of this compound, often involves the selective oxidation of a corresponding alcohol or methyl group. The choice of catalytic system is critical to ensure high yields and prevent over-oxidation to the carboxylic acid. Various transition-metal catalyzed reactions have been developed for this purpose.

For instance, palladium catalysts are widely used in C-H activation and oxidation reactions. Systems like Pd(OAc)₂ have been shown to catalyze the hydroxylation of aryl ketones, a related transformation. beilstein-journals.org Another approach involves the use of IBX (2-iodoxybenzoic acid), which can mediate the oxidative dehydrogenation of various heterocycles under mild conditions. beilstein-journals.org The development of domino reactions, such as a hydroarylation/cycloisomerization catalyzed by AgOTf, allows for the construction of complex fused furan systems from 2-alkynylquinoline-3-carbaldehydes and heteroarenes. chim.it These methods highlight the versatility of metal catalysts in achieving specific oxidative transformations on heterocyclic scaffolds.

| Catalyst System | Reactant Type | Transformation | Key Features |

| IBX-mediated | N-Heterocycles | Oxidative Dehydrogenation | Can be catalyzed by anhydrous cerium chloride; proceeds at room temperature. beilstein-journals.org |

| AgOTf | 2-Alkynylquinoline-3-carbaldehydes | Domino Hydroarylation/Cycloisomerization | Forms complex pyranoquinolines in moderate to good yields. chim.it |

| I₂ / Alcohols | 2-Alkynylquinoline-3-carboxaldehydes | Electrophilic Iodocyclization | Produces iodinated pyrano[4,3-b]quinolines that can be further functionalized. chim.it |

Multi-Component Reaction Approaches for Furanic Aldehydes

Multi-component reactions (MCRs) offer a powerful and atom-economical strategy for the synthesis of highly substituted furans in a single step. These reactions combine three or more starting materials to form a complex product that incorporates most or all of the atoms of the reactants.

One notable MCR for synthesizing furan derivatives involves the reaction of an aldehyde, an amine, and a dialkyl acetylenedicarboxylate (B1228247). mdpi.com For example, using tin(II) oxide nanoparticles as a catalyst in ethanol (B145695) at room temperature allows for the efficient construction of the furan ring. mdpi.com Another innovative approach generates a new class of phosphorus-containing 1,3-dipoles from the MCR of an aldehyde, an acid chloride, and a phosphonite. rsc.org These dipoles can then undergo a 1,3-dipolar cycloaddition with an alkyne to produce polysubstituted furans in a modular fashion. rsc.org Similarly, the reaction between an isocyanide and dialkyl acetylenedicarboxylate generates a zwitterionic intermediate that can be trapped by various electrophiles to yield highly functionalized 2-iminofuran derivatives. researchgate.net

The development of telescoped MCRs further enhances efficiency, allowing for the simultaneous formation of multiple heterocyclic fragments in one synthetic stage, often with the advantage of mild conditions and easy workup procedures that avoid chromatographic purification. researchgate.net

Green Chemistry Principles in the Synthesis of Furan Derivatives

The synthesis of furan derivatives is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uliege.becatalysis-summit.com

Utilization of Renewable Feedstocks

Furan derivatives are prominent examples of value-added chemicals derived from renewable biomass, positioning them as sustainable alternatives to petroleum-based compounds. catalysis-summit.comnih.govfrontiersin.org Monosaccharides, such as C5 and C6 sugars obtained from plant matter, can be converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) through acid-catalyzed dehydration. uliege.benih.gov These furanic aldehydes serve as versatile intermediates for producing a wide range of chemicals, including biofuels, solvents, and polymers. catalysis-summit.comnih.govrsc.org

Another abundant renewable feedstock is chitin, the second most common form of biomass on Earth. Chitin can be hydrolyzed to N-acetylglucosamine (GlcNAc), which is then dehydrated to produce nitrogen-containing furan derivatives like 3-acetamido-5-acetylfuran (B13792600) (3A5AF). rsc.org The use of these renewable starting materials aligns with the green chemistry principle of using sustainable resources. uliege.bersc.org

Atom Economy Considerations in Reaction Design

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. uliege.be The synthesis of furan derivatives has seen significant advances in developing highly atom-economical routes.

For example, the synthesis of multisubstituted furans from dialkyl 2-(aziridin-2-ylmethylene)malonate can be achieved through a metal-free aziridine (B145994) ring opening, where all atoms of the starting material are retained in the final product. acs.org Cycloaddition reactions are inherently atom-economical. The 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctynes generates furan derivatives with perfect atom economy. mdpi.comqucosa.de Similarly, [2+2+2] and [4+2] cycloaddition reactions using renewable furanic platform chemicals have been developed to prepare α-(hetero)arylfurans with an improved carbon economy factor. nih.gov The reaction of propargyl alcohols and terminal alkynes can also lead to furan synthesis with 100% atom economy. acs.org

Biocatalytic Approaches for Furan Aldehydes

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering significant advantages in terms of sustainability, selectivity, and mild reaction conditions. nih.gov In the context of furan aldehydes, biocatalysis has been successfully applied for both their synthesis and further conversion.

Whole-cell biocatalysts, such as recombinant Escherichia coli and Pseudomonas putida, have been engineered to efficiently oxidize furan aldehydes to their corresponding carboxylic acids. acs.orgfigshare.comfrontiersin.org For instance, recombinant E. coli expressing 3-succinoylsemialdehyde-pyridine dehydrogenase (SAPDH) can convert furan aldehydes, although the efficiency can be limited by the toxicity of the substrate at high concentrations. acs.orgfigshare.com Studies have shown that the tolerance level varies, with the biocatalyst showing higher tolerance to HMF (200 mM) compared to 5-methoxymethylfurfural (150 mM) and furfural (75 mM). acs.orgfigshare.com

Cofactor engineering in E. coli cells, by introducing NADH oxidase (NOX) to promote NAD⁺ regeneration, has been shown to significantly enhance the oxidation of furan aldehydes catalyzed by aldehyde dehydrogenases (ALDHs). researchgate.net This approach has led to high-productivity synthesis of various furan carboxylic acids. researchgate.net Biocatalytic processes are also employed for the selective reduction of the carbonyl group in furan aldehydes to produce valuable furan alcohols, avoiding the environmental issues associated with traditional chemical reductions. nih.gov

| Biocatalyst | Substrate | Product | Key Findings |

| Recombinant E. coli (expressing SAPDH) | Furan Aldehydes (HMF, MMF, Furfural) | Furan Carboxylic Acids | Substrate tolerance varies; HMF is the best-tolerated substrate. acs.orgfigshare.com |

| Pseudomonas putida KT2440 | Furfural (FAL) | Furoic Acid (FA) | Achieves quantitative yield; capacity promoted by adding HMF during growth. frontiersin.org |

| Cofactor-engineered E. coli (ALDH + NOX) | HMF, Furfural, MMF | Furan Carboxylic Acids | Enhanced NAD⁺ regeneration leads to high productivity (e.g., 3.7 g/L·h for HMFCA). researchgate.net |

| Various whole cells and enzymes | Furfural (FF), HMF | Furfuryl Alcohol (FAL), 2,5-bis(hydroxymethyl)furan (BHMF) | Biocatalytic reduction offers a green alternative to chemical methods. nih.gov |

Continuous Flow Chemistry for Scalable Synthesis of this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. purdue.edu These benefits include enhanced heat and mass transfer, improved safety, and straightforward scalability, making it an attractive approach for the industrial production of compounds like this compound. purdue.edu

In a continuous flow system, reagents are pumped through a network of tubes or microreactors where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. diva-portal.org High-temperature and high-pressure conditions can be safely achieved, often accelerating reactions and improving yields without the need for catalysts. diva-portal.org

The modular nature of flow systems allows for "telescoped" reaction sequences, where the product of one reaction is immediately used as the substrate in the next, eliminating the need for intermediate isolation and purification steps. mdpi.com This approach has been used for complex multi-step syntheses, significantly improving efficiency. purdue.edu For the synthesis of furan derivatives and other heterocycles, flow chemistry can be combined with solid-supported reagents or catalysts packed into columns, simplifying product purification and catalyst recycling. mdpi.com While specific applications to this compound are part of ongoing process development, the principles have been demonstrated for a wide range of organic transformations, indicating strong potential for its scalable and efficient synthesis. purdue.eduunimi.it

Mechanistic Investigations of Synthetic Routes

The synthesis of this compound and its analogs, primarily through formylation reactions such as the Vilsmeier-Haack reaction, has been the subject of mechanistic studies to understand the factors governing reactivity and regioselectivity. These investigations, combining experimental observations and computational modeling, provide a detailed picture of the reaction pathways.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction typically utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the active electrophilic species, the Vilsmeier reagent. wikipedia.orgthieme-connect.com The general mechanism involves the initial formation of a chloroiminium ion, which then acts as the formylating agent in an electrophilic aromatic substitution reaction. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product. thieme-connect.com

Regioselectivity of Formylation

A key aspect of the synthesis of this compound is the high regioselectivity of the formylation reaction. Furan itself undergoes electrophilic aromatic substitution preferentially at the C2 (or α) position due to the superior stabilization of the cationic intermediate by the adjacent oxygen atom. researchgate.net However, the presence of substituents on the furan ring significantly influences the position of electrophilic attack.

In the case of 4-methylfuran, the methyl group is an electron-donating group, which activates the furan ring towards electrophilic substitution. The directing effect of substituents on five-membered heterocyclic rings like furan is a complex interplay of electronic and steric factors. researchgate.net For 3-substituted furans, electrophilic attack is generally directed to the C2 and C5 positions. In the case of 3-methylfuran, theoretical studies have shown that electrophilic attack is favored at the C2 position. Atmospheric oxidation studies of 3-methylfuran initiated by OH radicals, which proceed via electrophilic addition, also indicate a preference for attack at the C2 and C5 positions. acs.org

For the synthesis of this compound, the starting material is typically a 4-substituted furan derivative. The regioselectivity is therefore determined by the directing influence of the existing substituent at the 4-position and the inherent reactivity of the furan ring positions.

Computational Studies and Reaction Intermediates

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of electrophilic substitution on furan and its derivatives. researchgate.netnih.gov These studies allow for the calculation of the relative stabilities of reaction intermediates and transition states, providing insights into the preferred reaction pathways. nih.gov

For the Vilsmeier-Haack reaction, DFT calculations can model the formation of the Vilsmeier reagent and its subsequent attack on the furan ring. The stability of the resulting σ-complex (or arenium ion) intermediates at different positions of the furan ring determines the regioselectivity of the reaction. The transition states for the attack at different positions can also be calculated to understand the kinetic barriers. rsc.org

While specific DFT studies on the Vilsmeier-Haack formylation of 4-methylfuran are not extensively reported, studies on related systems provide valuable information. For instance, computational studies on the protonation of substituted furans, a model for electrophilic attack, have shown that the position of the substituent dictates the most favorable site for protonation. researchgate.net

The table below summarizes the key steps in the Vilsmeier-Haack formylation and the insights gained from mechanistic studies.

| Step | Description | Mechanistic Insights |

| 1. Formation of Vilsmeier Reagent | Reaction of DMF with POCl₃ to form the electrophilic chloroiminium salt. thieme-connect.com | This is a well-established initial step, generating the active formylating agent. |

| 2. Electrophilic Attack | The Vilsmeier reagent attacks the electron-rich furan ring. organic-chemistry.org | The regioselectivity is determined by the stability of the resulting σ-complex intermediate. For substituted furans, the directing effect of the substituent is crucial. |

| 3. Intermediate Stabilization | The positive charge on the furan ring is delocalized through resonance. | The oxygen atom of the furan ring plays a key role in stabilizing the positive charge. |

| 4. Deprotonation | A base removes a proton from the site of electrophilic attack, restoring aromaticity. | This step leads to the formation of an iminium salt. |

| 5. Hydrolysis | The iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde. thieme-connect.com | This final step releases the desired carbaldehyde product. |

Kinetic versus Thermodynamic Control

In some reactions of furan derivatives, the distribution of products can be governed by either kinetic or thermodynamic control. mdpi.comwikipedia.org Under kinetic control, the product that is formed fastest predominates, which is usually the one with the lowest activation energy barrier. wikipedia.orglibretexts.org Under thermodynamic control, the most stable product is the major isomer, and this is favored by conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times. wikipedia.orglibretexts.org

In the context of the formylation of substituted furans, the reaction is generally considered to be under kinetic control, leading to the product derived from the most stable transition state. rsc.org The high regioselectivity observed in the synthesis of this compound suggests a significant energy difference between the transition states leading to the different possible regioisomers.

Reactivity and Advanced Transformation Pathways of 4 Methylfuran 3 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity is central to many of the transformations of 4-Methylfuran-3-carbaldehyde.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgopenstax.orgkhanacademy.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.orgopenstax.org

The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, which forces the carbon's hybridization to change from sp² to sp³. libretexts.orgmasterorganicchemistry.com This process is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones in nucleophilic additions because they are less sterically hindered and their carbonyl carbon is more electrophilic. openstax.org

A prominent example of this reaction class is the Wittig reaction , which converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.orgmasterorganicchemistry.com For this compound, this reaction provides a reliable method for carbon-carbon double bond formation at the site of the carbonyl group. The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Interactive Data Table: Wittig Reaction with this compound

| Wittig Reagent Type | Reagent Example | Expected Major Product | Product Stereochemistry |

|---|---|---|---|

| Non-stabilized Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-Ethenyl-4-methylfuran | Not applicable |

| Stabilized Ylide | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Ethyl 3-(4-methylfuran-3-yl)acrylate | (E)-isomer |

Condensation reactions are crucial for forming new carbon-carbon bonds. nih.gov In these reactions, the aldehyde moiety of this compound serves as the electrophilic partner.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. wikipedia.orgresearchgate.net This reaction is a modification of the aldol (B89426) condensation. wikipedia.org The products are typically α,β-unsaturated compounds, which are valuable synthetic intermediates. wikipedia.orgsphinxsai.comdamascusuniversity.edu.sy this compound can react with compounds like malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine to yield the corresponding furfurylidene derivatives.

The Hantzsch pyridine synthesis is a multi-component reaction that produces dihydropyridine derivatives. organic-chemistry.orgwikipedia.org In its classic form, an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) condense to form a 1,4-dihydropyridine. wikipedia.orgthermofisher.com These products can subsequently be oxidized to the corresponding pyridine. wikipedia.org Furanic aldehydes are known substrates for this reaction, highlighting a pathway where this compound can be incorporated into complex heterocyclic structures. researchgate.net

Interactive Data Table: Condensation Reactions of this compound

| Reaction Name | Reactant(s) | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Piperidine, Ethanol (B145695), RT | 2-(4-methylfuran-3-yl)methylene)malononitrile |

| Hantzsch Pyridine Synthesis | Ethyl acetoacetate (2 equiv.), Ammonium acetate | Reflux in Ethanol | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methylfuran-3-yl)pyridine-3,5-dicarboxylate |

The aldehyde group can be selectively transformed through both reduction and oxidation. The selective reduction of the aldehyde to a primary alcohol, (4-methylfuran-3-yl)methanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄). More powerful reagents such as lithium aluminum hydride (LiAlH₄) would also accomplish this transformation. Care must be taken, as the furan (B31954) ring itself can be sensitive to certain reduction conditions. nih.gov The chemoselective reduction of a conjugated double bond in the presence of a furan ring can be challenging due to the potential for saturation of the heterocyclic moiety. nih.gov

Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 4-methylfuran-3-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid, or milder reagents like Tollens' reagent (silver nitrate in ammonia), which serves as a classic qualitative test for aldehydes.

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily attack the carbonyl carbon of aldehydes. libretexts.org The reaction of this compound with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), followed by an acidic workup, yields a secondary alcohol. masterorganicchemistry.comorganic-chemistry.orgleah4sci.comadichemistry.com This reaction is a cornerstone of organic synthesis for creating new carbon-carbon bonds and more complex alcohol structures. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org For example, reacting this compound with methylmagnesium bromide would produce 1-(4-methylfuran-3-yl)ethanol.

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens) to yield a primary alcohol and a carboxylic acid. wikipedia.orgresearchgate.net Since the aldehyde carbon of this compound has no α-hydrogens, it is a suitable substrate for this reaction. organic-chemistry.org Under strongly basic conditions (e.g., concentrated potassium hydroxide), one molecule of this compound is reduced to (4-methylfuran-3-yl)methanol, while a second molecule is oxidized to potassium 4-methylfuran-3-carboxylate. wikipedia.orguobasrah.edu.iq The reaction typically produces a 1:1 mixture of the alcohol and the carboxylate salt. wikipedia.org A "crossed" Cannizzaro reaction can be performed using formaldehyde as a sacrificial reducing agent, which is preferentially oxidized, leading to a higher yield of the desired alcohol derived from this compound. organic-chemistry.orgadichemistry.com

Furan Ring Reactivity and Functionalization

The furan ring is an electron-rich aromatic heterocycle, though its aromatic character is less pronounced than that of benzene (B151609). acs.org This makes it susceptible to various reactions, including electrophilic substitution, cycloaddition, and ring-opening. acs.orgpharmaguideline.com The substituents on the ring—the electron-donating methyl group and the electron-withdrawing carbaldehyde group—exert significant influence on the regioselectivity of these reactions.

Furan is highly reactive and can undergo reactions that lead to dearomatization under relatively mild conditions. acs.org It is sensitive to strong acids, which can cause polymerization or ring-opening. pharmaguideline.comnih.gov

Electrophilic substitution reactions (such as nitration, halogenation, and sulfonation) readily occur on the furan ring, preferentially at the C2 and C5 positions, which are electronically activated. scribd.com In this compound, the existing C3 and C4 positions are substituted. The C5 position is activated by the C4-methyl group (electron-donating) and the C2 position is activated by the furan oxygen, but deactivated by the C3-carbaldehyde group (electron-withdrawing). Therefore, electrophilic attack is most likely to occur at the C5 position.

Oxidation of the furan ring can lead to ring-opened products, such as 1,4-dicarbonyl compounds, or other valuable synthetic intermediates. nih.govresearchgate.net The specific product depends heavily on the oxidizing agent and reaction conditions. researchgate.net Conversely, catalytic hydrogenation can reduce the furan ring to a tetrahydrofuran derivative, although this often requires forcing conditions that might also reduce the aldehyde group. acs.org

Electrophilic Aromatic Substitution Patterns

The furan ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. The methyl group at the 4-position is an activating group and directs incoming electrophiles to the ortho and para positions (C5 and C2, respectively). Conversely, the carbaldehyde group at the 3-position is a deactivating group and directs incoming electrophiles to the meta position (C5).

The synergistic directing effect of the methyl group and the deactivating, meta-directing nature of the carbaldehyde group strongly favors electrophilic attack at the C5 position. The C2 position is also activated by the methyl group but is electronically less favored for substitution compared to the highly activated C5 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Major Product | Minor Product(s) |

| Nitration | NO₂+ | 5-Nitro-4-methylfuran-3-carbaldehyde | 2-Nitro-4-methylfuran-3-carbaldehyde |

| Halogenation | Br⁺ / Cl⁺ | 5-Bromo/Chloro-4-methylfuran-3-carbaldehyde | 2-Bromo/Chloro-4-methylfuran-3-carbaldehyde |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-4-methylfuran-3-carbaldehyde | 2-Acyl-4-methylfuran-3-carbaldehyde |

Cycloaddition Reactions (e.g., Paterno-Büchi)

The furan ring of this compound can participate as a 4π component in cycloaddition reactions. A notable example is the Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. In the context of this compound, the furan ring itself can act as the alkene component in reactions with other excited carbonyls.

The regioselectivity of the Paterno-Büchi reaction on substituted furans is influenced by the stability of the intermediate biradical formed upon addition of the excited carbonyl to the furan double bond. Theoretical studies on similar systems suggest that the addition of an excited aldehyde to a substituted furan will favor the formation of the more stable biradical intermediate, which often leads to a mixture of regioisomers. The stereoselectivity (exo/endo) is also a critical aspect, with the exo isomer often being the thermodynamically favored product.

For this compound, the reaction with an excited aldehyde, such as benzaldehyde, would be expected to yield a mixture of oxetane adducts, with the regioselectivity being influenced by the electronic and steric effects of the methyl and carbaldehyde groups.

Ring-Opening and Rearrangement Mechanisms

The furan ring in this compound can undergo ring-opening and rearrangement reactions under various conditions. Oxidative ring-opening can be achieved using reagents like N-bromosuccinimide (NBS) to generate highly functionalized acyclic products.

Photochemical conditions can also induce rearrangements. Irradiation of furan derivatives can lead to the formation of Dewar furan isomers, which can then thermally or photochemically rearrange to other cyclic structures or undergo ring-opening. For instance, the oxetanes formed from Paterno-Büchi reactions can undergo subsequent photochemical or thermal cycloreversion, leading to different products.

Acid-catalyzed rearrangements are also possible, particularly with derivatives of this compound. For example, furfuryl alcohols derived from the reduction of the carbaldehyde group can undergo acid-catalyzed rearrangement to form various substituted cyclic and acyclic compounds.

C-H Activation and Directed Functionalization at Furan Ring Positions

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an atom-economical alternative to classical cross-coupling reactions. In this compound, the C-H bonds at the C2 and C5 positions are potential sites for such transformations.

Transition metal catalysis, particularly with palladium or rhodium, is often employed for C-H activation. The inherent reactivity of the furan ring, influenced by its substituents, can direct this functionalization. The electron-donating methyl group at C4 enhances the reactivity of the adjacent C5-H bond, making it a prime target for electrophilic metalation.

The carbaldehyde group at C3 can also act as a directing group, facilitating C-H activation at the C2 position via the formation of a metallacyclic intermediate. This directed functionalization allows for precise modification of the furan ring. For example, palladium-catalyzed direct arylation of 3-furaldehyde has been shown to occur selectively at the 2-position, demonstrating the directing effect of the aldehyde group. acs.org

Table 2: Potential C-H Functionalization Reactions of this compound

| Position | Catalyst System | Coupling Partner | Potential Product |

| C5 | Pd(OAc)₂ / Ligand | Aryl Halide | 5-Aryl-4-methylfuran-3-carbaldehyde |

| C2 | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene/Alkyne | 2-Alkenyl/Alkynyl-4-methylfuran-3-carbaldehyde |

Chemo-, Regio- and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the furan ring, the methyl group, and the carbaldehyde group—makes selectivity a crucial aspect of its chemistry.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in reduction reactions, a mild reducing agent like sodium borohydride would selectively reduce the aldehyde to an alcohol without affecting the furan ring. rsc.orgresearchgate.net Conversely, catalytic hydrogenation under harsh conditions could reduce both the aldehyde and the furan ring.

Regioselectivity , the preference for reaction at one position over another, is prominent in electrophilic aromatic substitution and C-H activation, as discussed previously. In nucleophilic additions to the carbonyl group, the reaction is inherently regioselective at the carbonyl carbon.

Stereoselectivity , the preferential formation of one stereoisomer over another, is relevant in reactions that create new stereocenters. For example, in the Paterno-Büchi reaction, the formation of exo and endo stereoisomers of the resulting oxetane is a key stereochemical consideration. Similarly, nucleophilic addition to the prochiral carbonyl group can lead to the formation of a chiral alcohol, and the use of chiral reagents or catalysts can induce stereoselectivity.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is essential for predicting and controlling its reactivity.

The mechanism of electrophilic aromatic substitution proceeds through a carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity. For this compound, computational studies on related furan systems suggest that the intermediate formed by attack at the C5 position is significantly stabilized by the electron-donating methyl group, thus favoring this pathway.

The Paternò-Büchi reaction is understood to proceed via the formation of an excited state of the carbonyl compound, which then adds to the furan ring to form a biradical intermediate. nih.gov The subsequent spin inversion and ring closure lead to the oxetane product. The stability and conformational preferences of the biradical intermediate dictate the regio- and stereochemical outcomes.

C-H activation mechanisms are varied and depend on the metal catalyst and reaction conditions. For palladium-catalyzed arylations, the mechanism can involve a concerted metalation-deprotonation pathway or an oxidative addition/reductive elimination cycle. The directing group plays a crucial role in positioning the catalyst for the C-H bond cleavage step.

Kinetic studies on the gas-phase reactions of furanaldehydes with chlorine atoms suggest a mechanism involving two main channels: addition of the chlorine atom to the double bonds of the furan ring and abstraction of the aldehydic hydrogen. researchgate.net Such studies provide valuable insight into the fundamental reactivity of the furan nucleus and its substituents.

Advanced Spectroscopic and Structural Elucidation of 4 Methylfuran 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Methylfuran-3-carbaldehyde by mapping the carbon framework and the connectivity of hydrogen atoms. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a fingerprint of the molecule's structure.

For this compound, ¹H NMR spectroscopy is expected to show distinct signals for the aldehydic proton, the two non-equivalent furan (B31954) ring protons, and the methyl group protons. The aldehydic proton would appear significantly downfield due to the electron-withdrawing nature of the carbonyl group. The furan ring protons' chemical shifts are influenced by the electronic effects of both the methyl and aldehyde substituents. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the four furan ring carbons (two quaternary, two methine), and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established NMR principles for furan derivatives. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | 9.5 - 10.0 | 185 - 195 |

| Furan H-2 | 7.5 - 7.8 | - |

| Furan H-5 | 7.2 - 7.5 | - |

| Furan C-2 | - | 150 - 155 |

| Furan C-3 | - | 125 - 130 |

| Furan C-4 | - | 140 - 145 |

| Furan C-5 | - | 120 - 125 |

| Methyl (CH₃) | 2.2 - 2.5 | 12 - 16 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships within the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the furan ring proton at position 5 and the methyl protons at position 4, indicating a long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is a powerful tool for assigning carbon resonances based on their attached protons. An HSQC spectrum would show correlations between the furan protons (H-2, H-5) and their respective carbons (C-2, C-5), as well as the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-4 bonds) correlations between protons and carbons. sdsu.edu HMBC is vital for piecing together the molecular skeleton by connecting fragments. For instance, the aldehydic proton would show correlations to the furan ring carbons C-3 and C-2. The methyl protons would show correlations to C-4, C-3, and C-5, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. science.gov This is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could reveal spatial proximity between the aldehyde proton and the furan proton at C-2, depending on the preferred conformation of the aldehyde group.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

| COSY | H-5 | CH₃ | J-coupling (long-range) |

| HSQC | H-2 | C-2 | Direct C-H bond |

| H-5 | C-5 | Direct C-H bond | |

| CH₃ | Methyl C | Direct C-H bond | |

| HMBC | Aldehyde H | C-3, C-2 | Connectivity across carbonyl group |

| H-2 | C-3, C-4, C-5 | Furan ring connectivity | |

| CH₃ | C-3, C-4, C-5 | Methyl group placement | |

| NOESY | Aldehyde H | H-2 | Through-space proximity |

| CH₃ | H-5 | Through-space proximity |

Solid-State NMR for Polymorphic Studies

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. researchgate.net This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. For furan derivatives, ssNMR can differentiate between polymorphs by detecting subtle changes in chemical shifts and internuclear distances caused by different crystal packing arrangements. researchgate.net Although specific polymorphic studies on this compound are not widely reported, ssNMR remains a potent, albeit specialized, tool for such investigations should different crystalline forms be identified.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule from its exact mass. For this compound (C₆H₆O₂), the theoretical monoisotopic mass is 110.03678 u. An HRMS measurement yielding a mass very close to this value would unequivocally confirm the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. imreblank.ch This provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of furan aldehydes is often characterized by several key bond cleavages. whitman.edumiamioh.edu

For this compound, the molecular ion (M⁺•) at m/z 110 would likely undergo the following primary fragmentations:

Loss of a hydrogen radical (•H): Alpha-cleavage adjacent to the aldehyde can lead to the formation of a stable acylium ion [M-H]⁺ at m/z 109. whitman.edu

Loss of the formyl radical (•CHO): Cleavage of the bond between the furan ring and the aldehyde group results in a [M-CHO]⁺ ion at m/z 81. miamioh.edu

Loss of carbon monoxide (CO): A common fragmentation pathway for aldehydes and ketones involves the loss of a neutral CO molecule, leading to a [M-CO]⁺• ion at m/z 82. imreblank.ch

Further fragmentation of these primary ions can provide additional structural confirmation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 110 | 109 | •H | [C₆H₅O₂]⁺ (Acylium ion) |

| 110 | 82 | CO | [C₅H₆O]⁺• |

| 110 | 81 | •CHO | [C₅H₅O]⁺ |

| 82 | 54 | CO | [C₄H₆]⁺• |

| 81 | 53 | CO | [C₄H₅]⁺ |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds. nih.gov For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the 1680-1700 cm⁻¹ region. Other characteristic bands include C-H stretching from the aromatic ring, methyl group, and aldehyde, as well as furan ring stretching and bending vibrations. globalresearchonline.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. nih.gov In the Raman spectrum of this compound, the furan ring's symmetric stretching vibrations would be expected to be strong. The C=O stretch is also observable, though often weaker than in the IR spectrum.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict vibrational frequencies and aid in the assignment of experimental bands. nih.govnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Aldehyde) | 2810 - 2850, 2710 - 2750 | Medium | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Methyl, asym/sym) | 2920 - 2980 | Medium | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong | Medium |

| C=C Stretch (Furan Ring) | 1450 - 1600 | Medium-Strong | Strong |

| C-H Bending (Methyl, asym/sym) | 1370 - 1470 | Medium | Medium |

| C-O-C Stretch (Furan Ring) | 1000 - 1250 | Strong | Weak |

Conformational Analysis using IR and Raman

The conformational landscape of furan aldehydes is primarily dictated by the orientation of the aldehyde group relative to the furan ring. For this compound, two principal planar conformers are expected: the O,O-cis and O,O-trans rotamers, arising from rotation around the C3-C(aldehyde) single bond.

Theoretical studies on the parent compound, furan-3-carbaldehyde, suggest that the O,O-trans conformer is generally more stable than the O,O-cis conformer. This preference can be attributed to a combination of steric and electronic effects. The introduction of a methyl group at the 4-position in this compound is not expected to alter this fundamental conformational preference significantly, though it may influence the rotational barrier between the conformers.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for identifying and characterizing these conformers. The distinct vibrational modes associated with each conformer, particularly the C=O stretching and various ring deformation modes, can provide experimental evidence for their coexistence in different phases. For instance, in the vibrational spectra of furan-2-carbaldehyde, the appearance of doublet bands in certain regions has been attributed to the presence of both O,O-cis and O,O-trans conformers mdpi.com. A similar phenomenon would be anticipated for this compound.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound Conformers (based on furan-3-carbaldehyde data)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Conformer |

| C=O Stretch | 1680 - 1720 | O,O-trans |

| C=O Stretch | 1670 - 1710 | O,O-cis |

| Furan Ring Stretch | 1550 - 1600 | Both |

| C-H (aldehyde) Stretch | 2700 - 2850 | Both |

| C-C (ring-aldehyde) Stretch | 1100 - 1200 | Both |

Note: The exact frequencies will be influenced by the methyl substituent and the specific experimental conditions (e.g., solvent, temperature).

Investigation of Intermolecular Interactions

The molecular structure of this compound, featuring a polar carbonyl group, an oxygen heteroatom with lone pairs, and an aromatic π-system, allows for a variety of intermolecular interactions that dictate its bulk properties. These interactions can be investigated through a combination of spectroscopic techniques and computational modeling.

Studies on furan and its dimers have revealed the significance of weak C-H···O and C-H···π hydrogen bonds, as well as stacking interactions, in their supramolecular assembly nih.govresearchgate.net. For this compound, the following intermolecular interactions are anticipated:

C-H···O Hydrogen Bonds: The aldehyde proton and the ring protons can act as hydrogen bond donors to the lone pairs of the furan oxygen or the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The aromatic furan rings can engage in stacking interactions, contributing to the stability of the condensed phases.

Dipole-Dipole Interactions: The significant dipole moment arising from the carbonyl group will lead to strong dipole-dipole interactions, influencing the boiling point and solubility of the compound.

The presence and strength of these interactions can be inferred from shifts in vibrational frequencies in the IR and Raman spectra upon changes in concentration or solvent polarity. For example, the C=O stretching frequency is sensitive to hydrogen bonding, typically shifting to lower wavenumbers as the interaction strength increases.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

The electronic absorption spectrum of this compound is expected to be characterized by transitions involving the π-electrons of the furan ring and the carbonyl group, as well as the non-bonding electrons of the oxygen atoms. The principal electronic transitions anticipated are π → π* and n → π*.

The furan ring itself exhibits strong π → π* transitions in the far UV region globalresearchonline.net. The conjugation of the aldehyde group with the furan ring in this compound will lead to a bathochromic (red) shift of these absorptions into the near UV region. The methyl group, acting as a weak electron-donating group, is expected to cause a further slight red shift compared to furan-3-carbaldehyde.

The n → π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is typically weaker in intensity and occurs at longer wavelengths than the π → π* transition youtube.com. This transition is often sensitive to solvent polarity, exhibiting a hypsochromic (blue) shift in more polar solvents.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 220 - 280 | High |

| n → π | 300 - 350 | Low |

Note: These are estimated ranges, and the actual absorption maxima will depend on the solvent and the specific electronic environment.

Theoretical studies on furan and its methylated derivatives have shown that the π → π* transition is the most prominent feature in their UV spectra globalresearchonline.net.

X-ray Crystallography for Solid-State Molecular Architecture of Derivatives

For instance, the crystal structure of a derivative of furan-2-carbaldehyde, (E)-Furan-2-carbaldehyde O-benzoyloxime, has been determined, revealing the planarity of the furan ring and the conformation of the substituent amanote.com. In a hypothetical crystal structure of a this compound derivative, one would expect to observe the preferred conformation of the aldehyde group and the packing of the molecules in the crystal lattice, which would be governed by the intermolecular forces discussed in section 4.3.2.

Key structural parameters that would be determined include:

The planarity of the furan ring.

The dihedral angle between the furan ring and the carbaldehyde group.

The distances and angles of any intermolecular hydrogen bonds or other short contacts.

This information is crucial for understanding structure-property relationships and for the rational design of new materials.

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

Should a chiral center be introduced into a derivative of this compound, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would become invaluable for its stereochemical analysis. These techniques measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules.

Research on other chiral furan derivatives has demonstrated the utility of CD spectroscopy in correlating the observed Cotton effects with the stereochemistry of the molecule. For example, the chiroptical properties of chiral 4-pyrrolidinyl substituted 2(5H)-furanones have been shown to be sensitive to the distortion of the chromophore and the helicity of the furanone ring nih.gov. Similarly, studies on chiral 2,3-dihydrobenzo[b]furan derivatives have established helicity rules that relate the sign of the CD signal to the absolute conformation of the heterocyclic ring nih.gov.

For a chiral derivative of this compound, the electronic transitions identified by UV-Vis spectroscopy would be expected to exhibit corresponding CD signals. The sign and magnitude of these signals would be dependent on the nature and position of the chiral center and the resulting conformational preferences of the molecule. Theoretical calculations would be essential in correlating the experimental chiroptical spectra with the specific stereostructure.

Computational and Theoretical Chemistry Studies of 4 Methylfuran 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. nih.gov It is particularly effective for studying organic molecules, with hybrid functionals like B3LYP often employed to achieve a balance between accuracy and computational cost. globalresearchonline.netresearchgate.net DFT calculations can provide deep insights into the geometry, stability, and reactivity of substituted furans. semanticscholar.org

The electronic behavior of 4-methylfuran-3-carbaldehyde is governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept used to explain reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). mdpi.com

In furan (B31954) and its derivatives, the HOMO is typically a π-orbital delocalized across the ring, while the LUMO is a π-antibonding orbital. researchgate.net The energies and spatial distributions of these orbitals, which can be precisely calculated using DFT, determine the molecule's reactivity. For instance, studies on furan derivatives have shown that the distribution of HOMO and LUMO lobes can predict sites of electrophilic or nucleophilic attack. mdpi.comresearchgate.net The presence of the methyl group (electron-donating) and the carbaldehyde group (electron-withdrawing) on the this compound ring significantly influences the energy and localization of these frontier orbitals. The UV absorption spectra of furan derivatives, which correspond to electronic transitions like the π→π transition (HOMO to LUMO), can also be predicted using Time-Dependent DFT (TD-DFT). globalresearchonline.net

Table 1: Hypothetical Frontier Orbital Properties for this compound

| Property | Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates nucleophilic potential of the molecule. |

| LUMO Energy | -1.2 eV | Indicates electrophilic potential of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and electronic transitions. |

| HOMO Localization | Primarily on the furan ring (C2 and C5 positions). | Predicts sites for electrophilic attack. |

DFT calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions. By analyzing the electron density and local reactivity descriptors, specific atoms within a molecule can be identified as potential sites for reaction. mdpi.com For furan derivatives, electrophilic substitution is a common reaction, with substitution favored at the α-positions (C2 and C5) due to greater stabilization of the reaction intermediate. citycollegekolkata.org

In the case of this compound, several reactive sites can be computationally evaluated:

The Furan Ring: The π-electron system makes the ring susceptible to electrophilic attack and cycloaddition reactions. citycollegekolkata.orgresearchgate.net DFT studies on similar furans show that the ring can act as a diene in Diels-Alder reactions or as a nucleophile in polar stepwise mechanisms. nih.gov

The Aldehyde Group: The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack. The aldehyde hydrogen can also be a site for radical abstraction. mdpi.com

The Methyl Group: The C-H bonds of the methyl group can be targets for hydrogen abstraction by radical species. nih.gov

Theoretical studies on related furanaldehydes indicate that reactions with radicals can proceed via two main channels: addition to the double bonds of the furan ring or abstraction of the aldehydic hydrogen. pharmaguideline.com DFT calculations can determine the activation barriers for these competing pathways to predict the most likely outcome.

Table 2: Predicted Reactive Sites and Potential Reactions

| Site | Type of Reactivity | Example Reaction |

|---|---|---|

| C2 and C5 positions of furan ring | Nucleophilic | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) pharmaguideline.com |

| Furan Diene System (C2-C3, C4-C5) | Diene | Diels-Alder [4+2] Cycloaddition |

| Carbonyl Carbon (of carbaldehyde) | Electrophilic | Nucleophilic Addition (e.g., Grignard reaction) |

| Aldehyde Hydrogen | Radical Abstraction Site | Reaction with radical species |

Even seemingly rigid molecules like this compound possess conformational flexibility, primarily due to the rotation of the substituent groups. The key rotational degree of freedom is around the single bond connecting the carbaldehyde group to the furan ring. This rotation gives rise to different conformers, which can have different energies and reactivities.

Table 3: Hypothetical Conformational Energetics

| Conformer | Dihedral Angle (O=C–C3–C4) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| trans | ~180° | 0.00 (most stable) | ~85% |

| cis | ~0° | 1.20 | ~15% |

Quantum Chemical Calculations for Reaction Pathway Energetics

Quantum chemical calculations are essential for mapping the entire energy profile of a chemical reaction, from reactants to products. nih.gov By locating and characterizing all intermediates and transition states, a detailed reaction mechanism can be elucidated. acs.orgchemrxiv.org

A transition state (TS) represents the highest energy point along the minimum energy path of a reaction step. Its structure corresponds to a first-order saddle point on the potential energy surface. Locating the TS and calculating its energy is critical for determining the activation energy (Ea) of a reaction, which in turn governs the reaction rate. nih.gov

For reactions involving this compound, such as an H-abstraction from the methyl group, DFT calculations can be used to model the geometry of the approaching radical, the breaking C-H bond, and the forming H-radical bond in the transition state. nih.gov Theoretical studies on similar substituted furans have successfully calculated the energy barriers for various decomposition and abstraction reactions, identifying the specific transition state structures involved. nih.gov For example, H-abstraction from the furan ring itself was found to have a significantly higher energy barrier than abstraction from an alkyl substituent. nih.gov

Table 4: Hypothetical Calculated Activation Energies for H-Abstraction Reactions

| Reaction | Reactant | Transition State ID | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| H-abstraction from methyl group | OH radical | TS-CH3 | 8.5 |

| H-abstraction from aldehyde group | OH radical | TS-CHO | 12.1 |

A reaction coordinate is a geometric parameter that changes during the conversion of reactants into products. By calculating the potential energy of the system as this coordinate changes, a reaction energy profile is generated. This analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, confirms that a located transition state correctly connects the desired reactants and products. researchgate.net

Analyzing the potential energy surface along the reaction coordinate provides a comprehensive view of the mechanism. acs.org It reveals whether a reaction is concerted (one step) or stepwise (involving intermediates). nih.gov For instance, in a cycloaddition reaction, the reaction coordinate would involve the simultaneous change in the distances of the two forming bonds. For a stepwise polar reaction, the analysis would show the formation of a zwitterionic intermediate in a potential energy well before proceeding through a second transition state to the final product. nih.gov This detailed mapping is crucial for understanding reaction selectivity and predicting outcomes. pku.edu.cn

Aromaticity Analysis of the Furan Ring System in this compound

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. The furan ring in this compound is a five-membered heterocycle that exhibits aromatic character. Computational methods are essential for quantifying this property, as aromaticity is not a directly observable physical quantity.

The aromaticity of furan and its derivatives is influenced by the electronegativity of the oxygen atom and its ability to donate a lone pair of electrons to the π-system, creating a 6-π electron aromatic sextet that follows Hückel's rule (4n+2). chemrxiv.org However, the aromaticity of furan is known to be less pronounced than that of benzene (B151609) or even thiophene (B33073), due to the higher electronegativity of oxygen, which holds its lone pair more tightly, and the geometric constraints of the five-membered ring. amazonaws.comglobalresearchonline.net

Computational chemists employ various indices to quantify aromaticity. Two of the most common are:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (or at a point above it). A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric criterion evaluates the degree of bond length equalization around the ring. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic, localized system.

For this compound, the presence of the electron-donating methyl group (-CH₃) at position 4 and the electron-withdrawing carbaldehyde group (-CHO) at position 3 modulates the electron density and, consequently, the aromaticity of the furan ring. The methyl group is expected to enhance the electron delocalization and slightly increase the aromatic character, while the carbaldehyde group, with its carbonyl function, tends to withdraw electron density from the ring, potentially decreasing its aromaticity. The net effect is a balance of these opposing influences.

Table 1: Illustrative Aromaticity Indices for Furan

| Index | Calculated Value | Indication |

| HOMA | ~0.7 - 0.8 | Moderately aromatic |

| NICS(0) | ~ -8 to -12 ppm | Aromatic (presence of a ring current) |

| NICS(1) | ~ -10 to -15 ppm | Aromatic (presence of a ring current) |

Note: Values are approximate and depend on the level of theory and basis set used in the calculation. NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center.

Spectroscopic Property Prediction (NMR, UV-Vis, IR) using Quantum Chemical Methods

Quantum chemical calculations are widely used to predict the spectroscopic properties of molecules, providing a powerful tool for structure verification and interpretation of experimental data. Density Functional Theory (DFT) is the most common method for these predictions due to its favorable balance of accuracy and computational cost. pitt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with a DFT functional like B3LYP. pitt.edu These calculations provide the absolute magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

While calculated spectra for this compound are not published, experimental ¹H NMR data for the compound are available. mdpi.com Furthermore, computational studies on analogous compounds like furan-2-carbaldehyde provide a basis for comparison and illustrate the expected accuracy. researchgate.netpsu.edu

Table 2: Comparison of Experimental ¹H NMR Shifts for this compound and Calculated Shifts for Furan-2-carbaldehyde

| Compound | Proton | Experimental Shift (ppm) for this compound mdpi.com | Calculated Shift (ppm) for Furan-2-carbaldehyde Analog |

| This compound | H2 | 7.36 | Not directly applicable |

| H5 | 7.19 | Not directly applicable | |

| -CH₃ | 2.05 | Not directly applicable | |

| Furan-2-carbaldehyde | H3 | Not applicable | ~7.25 |

| H4 | Not applicable | ~6.59 | |

| H5 | Not applicable | ~7.68 |

Note: Calculated shifts are for furan-2-carbaldehyde-d in CDCl₃ at the B3LYP/6-31G(d) level and are provided for illustrative purposes of the method. Direct comparison is not possible due to structural differences.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculation provides the frequency, intensity, and character of each vibrational mode (e.g., C=O stretch, C-H stretch, ring deformation). Comparing the computed spectrum with the experimental one can confirm the molecular structure and the assignment of spectral bands. For furan derivatives, the most characteristic bands include the C=O stretching of the aldehyde group (typically ~1670-1700 cm⁻¹), C=C stretching of the ring (~1500-1600 cm⁻¹), and C-H stretching vibrations (~3100 cm⁻¹). pitt.edu

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). pitt.edu This method calculates the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. For furan derivatives, the primary electronic transitions are typically π → π* transitions involving the delocalized system of the furan ring and the carbonyl group. pitt.edu

Table 3: Predicted Vibrational and Electronic Spectral Data for Furan Derivatives (Illustrative)

| Spectroscopy | Property | Typical Calculated Range for Furan Aldehydes |

| IR | Aldehyde C=O Stretch | 1670 - 1700 cm⁻¹ |

| Ring C=C Stretch | 1500 - 1600 cm⁻¹ | |

| Aromatic C-H Stretch | 3100 - 3160 cm⁻¹ | |

| UV-Vis | λ_max (π → π*) | 250 - 290 nm |

Note: These are typical ranges for furan aldehydes and serve as an example of what computational methods can predict. Specific values for this compound would require a dedicated calculation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum methods are excellent for static electronic properties, MD is suited for exploring the conformational landscape and dynamic behavior of a molecule. An MD simulation solves Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a molecular mechanics force field.

For a relatively small molecule like this compound, MD simulations could be employed to investigate several dynamic aspects:

Conformational Analysis: The primary conformational flexibility in this molecule involves the rotation of the carbaldehyde group around the C3-C(aldehyde) single bond. MD simulations can explore the potential energy surface of this rotation, identify the most stable conformers (e.g., with the C=O group oriented syn or anti to the C4-methyl group), and calculate the energy barriers between them.

Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can provide detailed information on the solvation structure. It can reveal how solvent molecules arrange around the polar carbaldehyde group and the nonpolar methyl and furan ring parts, and quantify interactions like hydrogen bonding.

Transport Properties: In larger-scale simulations, MD can be used to predict bulk properties such as diffusion coefficients, which describe how the molecule moves through a medium.

Although specific MD studies on this compound are not available, simulations of furan resins and other furan-containing systems have been performed to understand their mechanical and adsorption properties. researchgate.netresearchgate.netnih.gov These studies establish the methodology that could be readily applied to analyze the dynamic behavior of this compound.

Machine Learning Applications in Reaction Prediction and Property Estimation

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to accelerate the discovery and optimization of molecules and reactions. researchgate.net ML models can be trained on large datasets of known chemical information to predict properties or outcomes for new, unstudied systems, often much faster than traditional computational methods.

Property Estimation (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical ML models that correlate the chemical structure of a molecule with its biological activity or a physical property. For furan derivatives, QSAR/QSPR models have been developed to predict properties such as antioxidant activity and corrosion inhibition efficiency. digitaloceanspaces.comresearchgate.net

The process for building such a model for this compound would involve:

Data Collection: Assembling a dataset of diverse furan derivatives with experimentally measured values for the property of interest.

Descriptor Calculation: For each molecule in the dataset, a set of numerical features, or "descriptors," is calculated. These can range from simple properties like molecular weight and logP to complex quantum-chemically derived values like HOMO/LUMO energies. digitaloceanspaces.com

Model Training: An ML algorithm (e.g., Multiple Linear Regression, Support Vector Machines, Artificial Neural Networks) is trained to find a mathematical relationship between the descriptors and the target property. digitaloceanspaces.com

Prediction: The trained model can then be used to predict the property for this compound by calculating its descriptors and feeding them into the model.

Reaction Prediction: ML is also being applied to predict the outcomes of chemical reactions, such as reaction yield or the most likely product. By representing reactants, reagents, and solvents as digital fingerprints or graphs, neural networks can be trained on vast reaction databases. These models can then predict, for a given set of starting materials including a furan derivative, whether a reaction is likely to succeed or what its yield might be under certain conditions. This approach can significantly streamline the process of synthesis planning and optimization.

Role of 4 Methylfuran 3 Carbaldehyde As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The furan (B31954) nucleus of 4-methylfuran-3-carbaldehyde serves as a latent diene or a versatile scaffold for transformations into other heterocyclic systems. The aldehyde group provides a reactive handle for chain extension, cyclization, and condensation reactions. While extensive documentation on its use for a wide array of heterocyclic scaffolds is limited in readily available literature, its role in the intricate synthesis of the guaianolide class of natural products demonstrates its potential. In this context, the furan ring is not merely a substituent but an integral part of the carbon skeleton that is transformed into a more complex, polycyclic system. The reactivity of the related, non-methylated furan-3-carbaldehyde in reactions to form bis(indolyl)amines, which are precursors to macrocyclic structures, suggests that the aldehyde at the 3-position is well-suited for condensation reactions to build larger, more complex heterocyclic frameworks.

Application in Natural Product Synthesis

The most significant documented role of this compound is as a key intermediate in the asymmetric total synthesis of Thapsigargin. pitt.edu Thapsigargin is a complex guaianolide natural product isolated from the plant Thapsia garganica, which is of significant interest due to its potent inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.

In a reported synthetic route, this compound (designated as compound 2.28 in the study) is prepared from 3-methyl-4-(hydroxymethyl)furan via oxidation. pitt.edu This aldehyde then serves as a crucial building block for constructing the core structure of the natural product. The furan ring within this intermediate is ultimately transformed through a series of reactions, including a key Pauson-Khand reaction, to form the intricate polycyclic skeleton of Thapsigargin. pitt.edu

Table 1: Synthesis of this compound as a Natural Product Precursor pitt.edu

| Precursor | Reagent | Product | Application |

|---|

This application highlights the strategic importance of this compound, where both the furan ring and the aldehyde functionality are essential for the successful construction of a highly complex and biologically active molecule. pitt.edu

Utility in Pharmaceutical Intermediate Synthesis